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Compound of Interest

Compound Name:
(2-Chloro-5-

methylphenyl)methanamine

CAS No.: 754917-70-9

Cat. No.: B2386098 Get Quote

A Strategic Scaffold for Lipophilic Optimization in Medicinal Chemistry

Part 1: Executive Summary
(2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9), also known as 2-Chloro-5-

methylbenzylamine, is a high-value benzylamine intermediate used extensively in the synthesis

of pharmaceutical candidates.[1] Unlike simple benzylamines, this scaffold offers a distinct

steric and electronic profile due to the specific ortho-chloro and meta-methyl substitution

pattern.

This structural arrangement serves two critical functions in drug design:

Conformational Locking: The ortho-chloro substituent induces a twisted conformation relative

to the connected pharmacophore, often improving selectivity by restricting bond rotation.

Hydrophobic Filling: The meta-methyl group targets specific hydrophobic pockets (e.g., in

kinase or GPCR allosteric sites) without significantly increasing molecular weight, optimizing

Ligand Efficiency (LE).

This guide details the physicochemical profile, validated synthesis protocols, and strategic

applications of this compound in modern drug discovery.
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Part 2: Chemical Profile & Properties
The utility of (2-Chloro-5-methylphenyl)methanamine lies in its ability to modulate the

physicochemical properties of a lead compound.

Table 1: Physicochemical Specifications

Property Value Relevance in Drug Design

CAS Number 754917-70-9
Unique Identifier for sourcing

and regulatory filing.[1]

Molecular Formula C₈H₁₀ClN
Fragment-based drug design

(FBDD) compatible.

Molecular Weight 155.62 g/mol

Low MW allows for "growth" of

the molecule while staying

within Lipinski's Rule of 5.

LogP (Predicted) ~2.3 - 2.5

Moderate lipophilicity;

enhances membrane

permeability without severe

solubility penalties.

H-Bond Donors 1 (Primary Amine)

Critical for H-bonding with

backbone carbonyls in protein

active sites.[1]

H-Bond Acceptors 1

pKa (Conjugate Acid) ~9.0 - 9.5

Predominantly protonated at

physiological pH; ideal for

cation-pi interactions.

Part 3: Strategic Utility & SAR Implications
In Structure-Activity Relationship (SAR) studies, this moiety is often employed to probe the

"ortho-effect" and hydrophobic tolerance of a binding pocket.

Mechanistic Role in Ligand Binding
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The Ortho-Cl Effect: The chlorine atom at the 2-position creates steric clash with the benzylic

methylene protons. This restricts the rotation of the phenyl ring, potentially locking the drug

into a bioactive conformation (entropy penalty reduction upon binding).

The Meta-Methyl Probe: The methyl group at the 5-position acts as a "lipophilic feeler." If a

lead compound with a simple benzylamine lacks potency, switching to the 2-chloro-5-methyl

analog can pick up additional Van der Waals interactions in a sub-pocket.

Visualization: Pharmacophore Mapping
The following diagram illustrates the spatial and electronic features this scaffold contributes to a

drug molecule.

(2-Chloro-5-methylphenyl)
methanamine

Primary Amine (-NH2)
• H-Bond Donor

• Ionic Interaction (pKa ~9)

Position 1

Ortho-Chloro (-Cl)
• Steric Lock (Conformation)

• Electron Withdrawing

Position 2

Meta-Methyl (-CH3)
• Hydrophobic Filling
• Lipophilicity Boost

Position 5

Biological Target
(Kinase/GPCR Pocket)

Salt Bridge / H-Bond

Steric Fit / Halogen Bond

Van der Waals

Click to download full resolution via product page

Caption: Pharmacophore decomposition showing the specific interaction vectors provided by

the 2-Cl, 5-Me substitution pattern.

Part 4: Validated Synthesis Protocols
For research and scale-up, the synthesis must be robust and high-yielding. Two primary routes

are recommended based on precursor availability.
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Route A: Reduction of 2-Chloro-5-methylbenzonitrile
(Preferred)
This route is preferred for its atom economy and the avoidance of unstable intermediates.[1]

Reaction Scheme: 2-Chloro-5-methylbenzonitrile + [H] → (2-Chloro-5-
methylphenyl)methanamine[1]

Detailed Protocol
Reagents: 2-Chloro-5-methylbenzonitrile (1.0 eq), LiAlH₄ (2.0 eq) or Borane-THF complex

(1.5 eq), Anhydrous THF.

Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

Procedure:

Dissolve the nitrile in anhydrous THF (0.2 M concentration).

Cool to 0°C in an ice bath.[2]

Add the reducing agent (LiAlH₄ or BH₃·THF) dropwise to control exotherm.

Allow to warm to Room Temperature (RT) and reflux for 3–12 hours (monitor via

TLC/LCMS).

Quench (Critical): Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) for

LiAlH₄ or careful methanol addition for Borane.

Workup: Filter precipitate, dry filtrate over Na₂SO₄, and concentrate in vacuo.

Purification: If necessary, convert to HCl salt for recrystallization or purify via silica gel

chromatography (DCM/MeOH/NH₃).

Route B: Reductive Amination of 2-Chloro-5-
methylbenzaldehyde
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Useful when the aldehyde is more readily available or for introducing isotopic labels (e.g.,

deuterium).[1]

Reaction Scheme: Aldehyde + NH₄OAc + NaBH₃CN → Amine

2-Chloro-5-methylbenzonitrile

LiAlH4 or BH3-THF
(Reduction)

2-Chloro-5-methylbenzaldehyde

NH4OAc, NaBH3CN
(Reductive Amination)

(2-Chloro-5-methylphenyl)methanamine
(Target Scaffold)

High Yield Route Alternative Route
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Caption: Dual synthetic pathways allowing flexibility based on starting material availability.

Part 5: Applications in Drug Discovery
Kinase Inhibitors
This amine is frequently used to synthesize ATP-competitive inhibitors.[1] The benzylamine

nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, while the 2-

Cl/5-Me substituted ring occupies the hydrophobic Pocket II or the solvent-exposed region,

depending on the scaffold architecture.

Reference Context: Analogous to the 2-chloro-6-methylphenyl moiety found in Dasatinib

(BMS-354825), the 2,5-substitution pattern is a standard "isomer hop" used to fine-tune

selectivity profiles against Src/Abl family kinases [1].[1]

GPCR Modulators (P2X7 & Chemokine Receptors)
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Amide derivatives of this amine (formed by coupling with carboxylic acids) are explored as

antagonists for P2X7 receptors. The lipophilic 5-methyl group aids in penetrating the

transmembrane domains of GPCRs.

Mechanism: The amine serves as a linker, positioning the aromatic headgroup into the

orthosteric or allosteric site. The 2-chloro substituent often restricts the conformation of the

amide bond, improving potency [2].

Benzamide Scaffolds
The compound acts as a nucleophile to open anhydrides or react with acid chlorides, forming

benzamide derivatives. These structures are prevalent in antimicrobial and anticancer

screening libraries due to their stability and ability to mimic peptide bonds [3].

Part 6: Safety & Handling (MSDS Highlights)
Signal Word:WARNING

Hazard Class H-Code Statement

Skin Irritation H315 Causes skin irritation.[1]

Eye Irritation H319
Causes serious eye irritation.

[3][4][5]

STOT-SE H335
May cause respiratory

irritation.[4][5][6]

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation

of vapors/dust.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amines can absorb CO₂ from the

air to form carbamates over time.

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2386098#what-is-2-chloro-5-methylphenyl-
methanamine-used-for]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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